Ethyl 3-oxo-4-phenoxybutanoate
Overview
Description
Ethyl 3-oxo-4-phenoxybutanoate is an organic compound with the chemical formula C12H14O4. It is a colorless to light yellow liquid with a special fragrance. This compound is an important intermediate in organic synthesis, particularly in the synthesis of pesticides and drugs .
Preparation Methods
Ethyl 3-oxo-4-phenoxybutanoate can be synthesized through the esterification of phenol and ethyl 3-bromobutyrate under alkaline conditions. The reaction typically requires a base catalyst and is carried out at a suitable temperature . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-oxo-4-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxo-4-phenoxybutanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-4-phenoxybutanoate involves its ability to undergo specific chemical transformations, enabling the generation of novel compounds with distinct properties. Its functional role lies in serving as a building block for the creation of new molecules, thereby contributing to the expansion of chemical libraries and the development of new drugs and agrochemicals .
Comparison with Similar Compounds
Ethyl 3-oxo-4-phenoxybutanoate can be compared with similar compounds such as:
Ethyl 3-oxo-2-phenylbutyrate (EAPA): Shares similar chemical features and can be used as a precursor for phenylacetone.
Methyl 3-oxo-4-phenylbutyrate (MGPA): Another compound with similar chemical properties and applications.
Ethyl 3-oxo-4-phenylbutyrate (EGPA): Similar in structure and used in similar applications.
These compounds share common chemical features and can undergo similar reactions, but this compound is unique in its specific applications and the distinct products it can form.
Properties
IUPAC Name |
ethyl 3-oxo-4-phenoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPICVFXSJZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194019 | |
Record name | Ethyl 3-oxo-4-phenoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-18-7 | |
Record name | Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxo-4-phenoxybutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-oxo-4-phenoxybutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-oxo-4-phenoxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-oxo-4-phenoxybutyrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PGC28AD3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Ethyl 3-oxo-4-phenoxybutanoate in the synthesis described in the research paper?
A1: this compound serves as a crucial starting material in the multi-step synthesis of specific benzoxepin and benzocyclohepten derivatives []. These heterocyclic compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The researchers utilize this compound to introduce specific structural features that are maintained throughout the synthesis, ultimately contributing to the formation of the desired final compounds.
Q2: Could you elaborate on the specific reactions involving this compound in this synthesis?
A2: While the paper doesn't detail all the reaction steps, it mentions that this compound, along with Ethyl 3-oxo-5-phenylpentanoate, undergoes a series of transformations to ultimately yield the target benzoxepin and benzocyclohepten derivatives []. This likely involves reactions characteristic of its functional groups: the ketone, ester, and ether moieties. These could include reactions like condensations, cyclizations, and modifications of the ester group, all carefully orchestrated to arrive at the desired complex structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.